molecular formula C9H11BrO2 B13680653 1-(2-Bromophenyl)propane-1,3-diol

1-(2-Bromophenyl)propane-1,3-diol

Cat. No.: B13680653
M. Wt: 231.09 g/mol
InChI Key: GMDZXLGJGQLAGC-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)propane-1,3-diol is a halogenated diol characterized by a bromine substituent at the ortho position of the phenyl ring and two hydroxyl groups on the propane-1,3-diol backbone. The bromine substituent likely enhances electrophilicity and influences reactivity compared to non-halogenated analogs, making it valuable in synthetic chemistry and materials science .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(2-bromophenyl)propane-1,3-diol

InChI

InChI=1S/C9H11BrO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,11-12H,5-6H2

InChI Key

GMDZXLGJGQLAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-hydroxyphenyl)propane-1,3-diol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 1-(2-Bromophenyl)propane-1,3-diol may involve large-scale bromination processes, where the precursor compound is reacted with bromine in the presence of a catalyst to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 1-(2-hydroxyphenyl)propane-1,3-diol.

    Substitution: Formation of substituted derivatives, such as 1-(2-hydroxyphenyl)propane-1,3-diol or 1-(2-aminophenyl)propane-1,3-diol.

Scientific Research Applications

1-(2-Bromophenyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)propane-1,3-diol involves its interaction with biological molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt cellular processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Findings :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability may enhance steric and electronic effects compared to chlorine or fluorine, influencing reaction kinetics in polymerization or metabolic pathways .
  • Isomerism : Chlorinated analogs like 1-(3-chlorophenyl)propane-1,3-diol exhibit cis/trans isomerism, impacting stereochemical outcomes in prodrug synthesis .

Lignin Model Compounds: Methoxy and Hydroxy Derivatives

Comparative Reactivity and Degradation

Compound Name Substituents Key Findings References
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Methoxy, hydroxy, ether linkage Degraded by Pseudomonas acidovorans; central to lignin metabolism studies
2-(3,5-Difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol Fluoro, methoxy, ether linkage β-O-4 bond cleavage rates depend on stereochemistry (erythro vs. threo)
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Methoxy, ether linkage Stable under laboratory conditions; no significant hazards reported

Key Findings :

  • Biodegradation : Methoxy and hydroxy substituents facilitate microbial degradation, as seen in Pseudomonas acidovorans metabolism .
  • Stereochemical Influence : Erythro isomers degrade 4x faster than threo counterparts in alkaline conditions, highlighting stereochemistry’s role in lignin breakdown .

Key Findings :

  • Methoxy-substituted analogs generally exhibit low hazard profiles .

Biological Activity

1-(2-Bromophenyl)propane-1,3-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2-Bromophenyl)propane-1,3-diol is characterized by its molecular formula C9H11BrO2C_9H_{11}BrO_2. The compound features a bromine atom attached to a phenyl ring and two hydroxyl groups (-OH) on a propane backbone. This structure is crucial for its chemical reactivity and biological interactions, particularly in enzyme inhibition and receptor modulation .

Biological Activities

Recent studies have indicated that 1-(2-Bromophenyl)propane-1,3-diol exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular responses and signaling pathways.
  • Therapeutic Properties : Preliminary findings suggest anti-inflammatory and anticancer effects, attributed to its ability to form hydrogen bonds and halogen bonds with biological macromolecules .

The mechanisms through which 1-(2-Bromophenyl)propane-1,3-diol exerts its biological effects include:

  • Hydrogen Bonding : The hydroxyl groups can engage in hydrogen bonding with active sites on enzymes or receptors, enhancing binding affinity.
  • Halogen Bonding : The presence of the bromine atom contributes to increased binding specificity through halogen bonding interactions .

Case Study 1: Enzyme Inhibition

A study investigated the effect of 1-(2-Bromophenyl)propane-1,3-diol on the activity of certain enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent for conditions like diabetes or cancer where enzyme regulation is critical.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that 1-(2-Bromophenyl)propane-1,3-diol could induce apoptosis in cancer cell lines. The mechanism was linked to oxidative stress and the modulation of signaling pathways related to cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Bromophenyl)propane-1,3-diol, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
2-(4-Chlorophenyl)propane-1,3-diolContains chlorine instead of bromineDifferent reactivity due to halogen size
2-(4-Fluorophenyl)propane-1,3-diolContains fluorineSmaller size leads to distinct chemical behavior
2-(4-Methylphenyl)propane-1,3-diolFeatures a methyl groupAlters steric and electronic effects
2-(4-Bromophenyl)propanediolLacks a phenyl ring but has similar diol structureDifferences in reactivity due to structural variations

The unique combination of bromine and diol functionalities in 1-(2-Bromophenyl)propane-1,3-diol results in distinct chemical reactivity and biological properties compared to these similar compounds .

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